

Application Note: Quantification of Acetylcholinesterase Activity Using DTNB

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Compound of Interest

Compound Name: *Acetylthiocholine*

Cat. No.: *B1193921*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme that terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.[1] Measuring its activity is fundamental in neuroscience research and is a key strategy in the development of therapeutics for conditions like Alzheimer's disease, where AChE inhibitors are a primary treatment.[2][3] The most widely adopted method for quantifying AChE activity is the colorimetric assay developed by Ellman, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and a substrate analog, **acetylthiocholine** (ATCI).[4][5]

This application note provides a detailed overview of the reaction mechanism, a robust protocol for measuring AChE activity in a 96-well plate format, and key quantitative data for accurate analysis.

Principle of the Assay

The Ellman's method is a two-step coupled enzymatic reaction.[6]

- Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of **acetylthiocholine** (ATCI), producing thiocholine and acetate.[5][6]

- **Colorimetric Reaction:** The free sulfhydryl group (-SH) on the resulting thiocholine molecule rapidly reacts with DTNB via a thiol-disulfide exchange.^[7] This reaction cleaves the disulfide bond of DTNB, releasing the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which has a strong absorbance maximum at 412 nm.^{[7][8]}

The rate of TNB²⁻ formation, measured as an increase in absorbance over time, is directly proportional to the AChE activity in the sample.^{[4][5]}

Reaction Mechanism Visualization

The sequential reaction cascade is illustrated below.

Caption: The two-step reaction mechanism for AChE activity measurement.

Quantitative Data and Reagent Properties

Accurate quantification relies on precise parameters. The following table summarizes key values for the assay.

Parameter	Value	Notes
Analyte	5-Thio-2-nitrobenzoate (TNB ²⁻)	The yellow-colored product of the reaction. [7]
Wavelength (λ_{max})	412 nm	Optimal wavelength for measuring TNB ²⁻ absorbance. [7] [8]
Molar Extinction Coefficient (ϵ)	14,150 M ⁻¹ cm ⁻¹	At pH 8.0. This value is widely accepted for accurate calculations. [8] [9] [10]
Optimal pH Range	7.5 - 8.5	Ensures efficient enzyme activity and stability of the TNB ²⁻ product. [11]
DTNB Stability	Sensitive to light	DTNB solutions should be protected from light to prevent degradation. [12]
Substrate	Acetylthiocholine Iodide (ATCI)	The most common substrate for this assay. [6]

Detailed Experimental Protocol (96-Well Plate Format)

This protocol provides a method for determining AChE activity, adaptable for inhibitor screening.

5.1. Required Materials

- Reagents:
 - Acetylcholinesterase (AChE) enzyme
 - 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
 - **Acetylthiocholine** Iodide (ATCI)

- 0.1 M Sodium Phosphate Buffer, pH 8.0
- Test compound (inhibitor) and vehicle (e.g., DMSO)
- Equipment:
 - 96-well clear, flat-bottom microplate
 - Multichannel pipette
 - Microplate reader capable of measuring absorbance at 412 nm (kinetic mode preferred)

5.2. Reagent Preparation

- Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
- 10 mM DTNB Stock: Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer. Store protected from light.
- 14 mM ATCI Stock: Dissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.
- AChE Working Solution: Dilute AChE stock to the desired concentration (e.g., 0.1 U/mL) in Assay Buffer. Keep on ice.
- Test Compound: Prepare a serial dilution of the inhibitor in the appropriate solvent.

5.3. Assay Procedure

- Plate Setup: Prepare wells for Blanks, Controls, and Test Samples as described in the table below.

Well Type	Reagent 1 (Buffer)	Reagent 2 (AChE)	Reagent 3 (Inhibitor/Vehicle)	Reagent 4 (DTNB)	Reagent 5 (ATCI)	Total Volume
Blank	160 μ L	-	-	20 μ L	20 μ L	200 μ L
Control (100% Activity)	140 μ L	10 μ L	10 μ L Vehicle	20 μ L	20 μ L	200 μ L
Test Sample	140 μ L	10 μ L	10 μ L Inhibitor	20 μ L	20 μ L	200 μ L

- Pre-incubation:
 - Add Assay Buffer, AChE solution, and the inhibitor or its vehicle to the appropriate wells.
 - Add the DTNB solution to all wells.
 - Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[\[5\]](#)[\[13\]](#)
- Reaction Initiation and Measurement:
 - To start the reaction, add the ATCI solution to all wells. A multichannel pipette is recommended for consistency.
 - Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 60 seconds for 10-20 minutes.

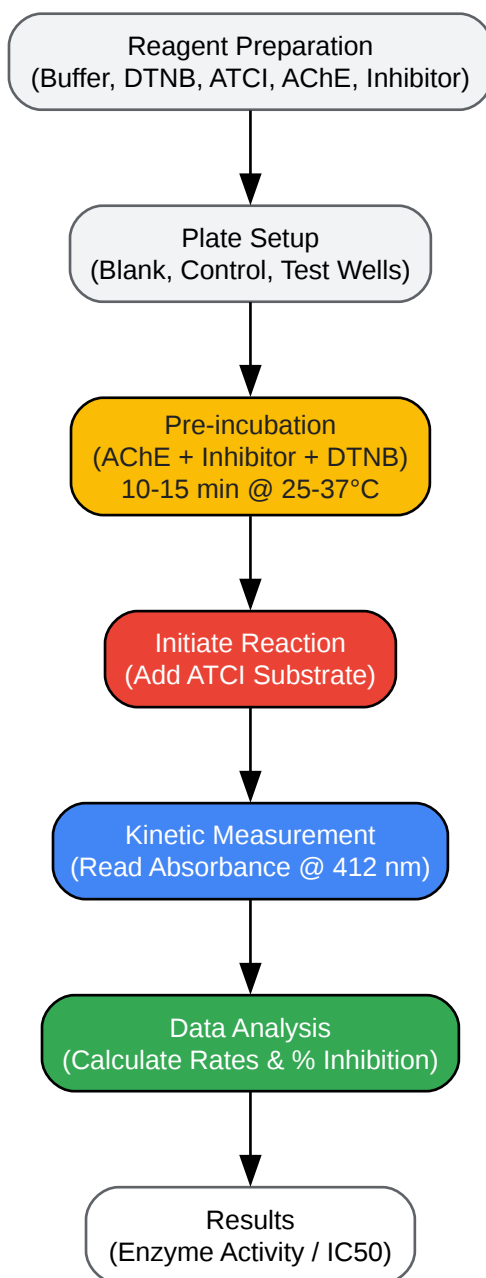
5.4. Data Analysis

- Calculate Reaction Rate: For each well, determine the rate of reaction (V) by plotting absorbance against time. The slope of the linear portion of this curve ($\Delta\text{Abs}/\text{min}$) represents the reaction rate.

- Correct for Blank: Subtract the rate of the blank (which accounts for spontaneous substrate hydrolysis) from all other readings.
- Calculate Percent Inhibition (for inhibitor screening):
 - $\% \text{ Inhibition} = [1 - (V_{\text{inhibitor}} / V_{\text{control}})] * 100$
- Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of product formation.
 - $\text{Activity } (\mu\text{mol}/\text{min}/\text{mL}) = (\Delta\text{Abs}/\text{min} * \text{Total Assay Volume}) / (\epsilon * \text{Path Length} * \text{Enzyme Volume})$
 - Where $\epsilon = 14,150 \text{ M}^{-1}\text{cm}^{-1}$ and path length is typically determined by the plate reader or a standard curve.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.



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Caption: A high-level workflow for the AChE activity assay.

Troubleshooting and Considerations

- Interference: Compounds containing free sulfhydryl groups or strong reducing agents (like DTT) can react directly with DTNB, leading to false positives.[\[11\]](#)[\[14\]](#)

- High Background: If the blank shows high absorbance, it may be due to spontaneous hydrolysis of DTNB at pH > 8.0 or contaminated reagents.[11]
- Inhibitor Concentration: A high concentration of DTNB relative to the substrate ATCI can inhibit the enzyme, so maintaining an optimized ratio is important.[15]
- Light Sensitivity: Always prepare and store DTNB solutions in the dark to prevent photolysis. [12]

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